1-(Piperidin-4-yl)ethanone hydrochloride

Description

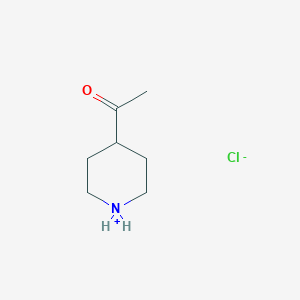

Structure

2D Structure

Properties

IUPAC Name |

1-piperidin-4-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWUETLSKAKGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237933 | |

| Record name | 4-Acetylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-06-7 | |

| Record name | 4-Acetylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89895-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089895067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Piperidin-4-yl)ethanone hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone hydrochloride (CAS: 89895-06-7)

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and handling properties of this compound (CAS No: 89895-06-7). As a pivotal intermediate in medicinal chemistry and organic synthesis, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization.[1] This document consolidates critical data on its structural attributes, spectroscopic profile, and stability, offering field-proven protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who leverage piperidine-based scaffolds in the synthesis of novel bioactive molecules.

Compound Identification and Core Properties

This compound is a heterocyclic ketone that serves as a versatile building block. The piperidine ring is a privileged scaffold in drug discovery, and its substitution at the 4-position allows for extensive chemical modification.[2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is the cornerstone of any chemical workflow. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 89895-06-7[1][4][5] |

| IUPAC Name | This compound[6] |

| Synonyms | 4-Acetylpiperidine hydrochloride, 1-(4-Piperidinyl)ethanone hydrochloride, Methyl 4-piperidyl ketone hydrochloride[1][4][7] |

| Molecular Formula | C₇H₁₄ClNO[5] or C₇H₁₃NO·HCl[7] |

| InChI Key | BWWUETLSKAKGGM-UHFFFAOYSA-N[4][6] |

| SMILES | CC(C1CCNCC1)=O.[H]Cl[5][8] |

| MDL Number | MFCD00044810[4][5] |

Chemical Structure

The structure consists of a piperidine ring with an acetyl group attached to the fourth carbon. The hydrochloride salt is formed at the piperidine nitrogen.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physicochemical properties dictate the compound's behavior in various experimental conditions, from reaction setups to formulation.

| Property | Value | Source(s) |

| Molecular Weight | 163.65 g/mol | [4][6][7] |

| Appearance | White to off-white solid or crystalline solid | [1][4][6] |

| Melting Point | 151-158 °C | [4] |

| Purity | Typically ≥95-98% | [4][5][6] |

| Storage | Store at room temperature or 2-8°C under an inert atmosphere (e.g., Nitrogen, Argon) | [1][6] |

Solubility Insights: While specific solubility data for this exact compound is not readily published, related structures like 4-Piperidone hydrochloride hydrate show solubility in DMSO (30 mg/mL), PBS (pH 7.2) (10 mg/mL), DMF (5 mg/mL), and Ethanol (2 mg/mL).[9] It is reasonable to expect this compound to exhibit solubility in polar protic and aprotic solvents. Empirical determination is always recommended for precise experimental design.

Quality Control and Characterization

Ensuring the identity and purity of a starting material is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques forms the basis of a robust quality control workflow.

Spectroscopic and Chromatographic Profile

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show characteristic signals for the acetyl methyl protons (singlet), the piperidine ring protons (a series of multiplets), and the proton on the nitrogen. ¹³C NMR will show distinct peaks for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the piperidine ring.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A single major peak should be observed, with any impurities appearing as separate, smaller peaks.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent molecule. Under ESI+, the expected m/z would correspond to the free base [M+H]⁺.

Experimental Protocol: NMR for Structural Verification

This protocol provides a self-validating system for confirming the chemical structure.

-

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule. The chemical shift, integration, and multiplicity of peaks provide a fingerprint of the compound.

-

Apparatus: 400 MHz (or higher) NMR spectrometer.

-

Reagents: Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD), Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. DMSO-d₆ is a good starting choice due to its ability to dissolve polar hydrochloride salts.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

-

Data Interpretation & Trustworthiness: The obtained spectrum must match the expected chemical shifts and splitting patterns for the structure. The integration of the peaks should correspond to the number of protons in each environment. A mismatch indicates either an incorrect structure or the presence of significant impurities.

Experimental Protocol: HPLC for Purity Assessment

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak relative to the total area of all peaks is calculated.

-

Apparatus: HPLC system with a UV detector, C18 reverse-phase column.

-

Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic acid or Trifluoroacetic acid (TFA).

-

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in ACN).

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:ACN).

-

Method Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 210 nm (ketones typically absorb at this wavelength).

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

-

-

Injection: Inject 5-10 µL of the sample solution.

-

-

Data Interpretation & Trustworthiness: The resulting chromatogram should show a single, sharp peak for the target compound. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity value of >95% is typically acceptable for most research applications.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the characterization and quality control of incoming this compound.

Caption: A standard workflow for the quality control of chemical reagents.

Safety, Handling, and Storage

Proper handling procedures are critical to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

This compound is classified as hazardous and should be handled with care.

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[4][6] |

| Signal Word | Warning [4][6] |

| Hazard Statements | H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[4][6][10] H319: Causes serious eye irritation.[4][6][10] H335: May cause respiratory irritation.[4][6][10] |

| Precautionary Statements | P261: Avoid breathing dust.[4][6][10] P280: Wear protective gloves/eye protection.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][10] |

Recommended Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[1] For long-term stability, storage at 2-8°C under an inert gas like nitrogen or argon is recommended to prevent potential degradation.[1]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[1] Keep away from strong oxidizing agents and sources of ignition.[1]

Applications in Research and Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

Role as a Pharmaceutical Intermediate

The piperidin-4-one core is a well-established pharmacophore found in numerous biologically active compounds.[2] This compound provides a reactive ketone handle and a secondary amine (which can be N-functionalized), allowing for a multitude of synthetic transformations. It is a key starting material for creating libraries of compounds for screening against various biological targets, including but not limited to kinases, GPCRs, and ion channels.[1] Its derivatives have been investigated for anticancer, anti-HIV, and antibacterial activities.[2][3]

Logical Pathway in a Drug Discovery Cascade

The diagram below illustrates how a building block like this compound fits into the early stages of a drug discovery program.

Caption: Use of a versatile building block in a drug discovery workflow.

Conclusion

This compound is a foundational building block for synthetic and medicinal chemistry. Its well-defined physical and chemical properties, combined with the biological significance of the piperidine scaffold, make it an invaluable tool for the development of novel therapeutics. Adherence to the rigorous characterization, handling, and safety protocols outlined in this guide will ensure its effective and reproducible application in research and development endeavors.

References

- This compound CAS 89895-06-7 - BIOSYNCE. (URL: )

- This compound | 89895-06-7 - Sigma-Aldrich. (URL: )

- This compound | 89895-06-7 - Sigma-Aldrich. (URL: )

- 4-Piperidone (hydrochloride hydrate) (CAS Number: 40064-34-4) | Cayman Chemical. (URL: )

- CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) - CymitQuimica. (URL: )

- This compound - [P69462] - Synthonix. (URL: )

- 4-Piperidone monohydrate hydrochloride 98% - Sigma-Aldrich. (URL: )

- 4-Piperidone Monohydrate Hydrochloride | CAS 40064-34-4 | SCBT. (URL: )

- Buy Online CAS Number 40064-34-4 - TRC - Piperidine-4,4-diol Hydrochloride. (URL: )

- This compound - AK Scientific, Inc. (URL: )

- 1-(4-Piperidinyl)ethanone Hydrochloride | CAS 89895-06-7 | SCBT. (URL: )

- 1-(4-Amino-4-methylpiperidin-1-yl)ethanone;hydrochloride - AK Scientific, Inc. (URL: )

- 1-(Piperidin-4-yl)indolin-2-one hydrochloride | C13H17ClN2O | CID 11230519 - PubChem. (URL: )

- SAFETY D

- (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride | 119770-60-4 - ChemicalBook. (URL: )

- Improved Procedure for the Preparation of 1-(2-Phenethyl)

- 89895-06-7 | this compound | Inorganic Salts | Ambeed.com. (URL: )

- This compound (Cas 89895-06-7) - Parchem. (URL: )

- This compound | 89895-06-7 - Sigma-Aldrich (Chinese). (URL: )

- 1-(4-HydroxyMethyl-piperidin-1-yl)-ethanone | 846057-27-0 - ChemicalBook. (URL: )

- This compound | 89895-06-7 - Sigma-Aldrich. (URL: )

- 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone - BLDpharm. (URL: )

- Piperidin-4-one: the potential pharmacophore - PubMed. (URL: )

- 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis - Chemicalbook. (URL: )

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- 1-(4-(Ethylamino)piperidin-1-yl)ethanone AldrichCPR | Sigma-Aldrich. (URL: )

- 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )

Sources

- 1. biosynce.com [biosynce.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. This compound | 89895-06-7 [sigmaaldrich.com]

- 5. Synthonix, Inc > 89895-06-7 | this compound [synthonix.com]

- 6. This compound | 89895-06-7 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 89895-06-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. caymanchem.com [caymanchem.com]

- 10. aksci.com [aksci.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

Abstract: 1-(Piperidin-4-yl)ethanone hydrochloride (CAS No. 89895-06-7) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with a reactive ketone functional group, makes it an exceptionally versatile scaffold for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview, intended for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, outlines a robust synthetic and purification protocol, details modern analytical characterization techniques, explores its critical applications in drug discovery, and provides essential safety and handling guidelines. The narrative is grounded in established chemical principles, offering field-proven insights to empower researchers in leveraging this key intermediate to its full potential.

Core Physicochemical & Structural Characteristics

This compound is the salt form of 4-acetylpiperidine. The hydrochloride salt is preferred in laboratory and industrial settings over the free base due to its enhanced stability, crystallinity, and solubility in polar protic solvents, which simplifies handling and reaction work-ups. The piperidine ring typically adopts a stable chair conformation, which is a critical feature for its role in designing molecules with specific three-dimensional orientations for optimal receptor binding.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 89895-06-7 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO | [1][3][4] |

| Molecular Weight | 163.65 g/mol | [1][2][5] |

| IUPAC Name | 1-(4-piperidinyl)ethanone hydrochloride | [1][6] |

| Appearance | White to off-white solid | [1][5][7] |

| Melting Point | 151-158 °C | [5][8] |

| Purity | Typically ≥95-98% | [1][4][7] |

| Storage Temperature | Room temperature, under inert atmosphere |[1][7] |

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(Piperidin-4-yl)ethanone is not commonly performed from basic starting materials in a standard research setting due to its commercial availability. However, understanding its synthesis is crucial for process development and derivatization. A robust and logical approach involves the use of a Grignard reagent on a protected piperidine-4-carboxylic acid derivative, such as an N-Boc protected ethyl ester. This multi-step process ensures high selectivity and yield.

Synthetic Pathway Overview

The following pathway represents a standard, reliable method for synthesizing the target compound, starting from the commercially available ethyl isonipecotate. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a cornerstone of modern amine synthesis. It is stable under the nucleophilic conditions of the Grignard reaction but can be cleaved cleanly under acidic conditions, which concurrently facilitates the formation of the desired hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

To a stirred solution of ethyl isonipecotate (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in dichloromethane (DCM, approx. 5-10 mL per gram of starting material) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected ester as a clear oil, which is typically used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate

-

Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert nitrogen atmosphere.

-

Add methylmagnesium bromide (MeMgBr, 3M solution in diethyl ether, 2.5 equivalents) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

In-Process Control: Monitor by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting ester and the appearance of a new, more polar spot indicates product formation.

-

Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the protected ketone.

Step 3: Synthesis of this compound

-

Dissolve the purified product from Step 2 in a minimal amount of methanol or ethyl acetate.

-

Add a solution of HCl in 1,4-dioxane (4M, 3-5 equivalents) dropwise at room temperature.

-

Stir the mixture for 2-4 hours. A precipitate will typically form as the Boc group is cleaved and the hydrochloride salt is generated.

-

Validation: The reaction is complete when gas evolution (isobutylene) ceases.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield the final product, this compound, with high purity.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique, orthogonal approach ensures the highest level of confidence in the material's quality.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: (400 MHz, D₂O): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

δ ~3.4-3.5 ppm (m, 2H): Protons on the piperidine ring carbon adjacent to the nitrogen (axial H at C2/C6).

-

δ ~3.0-3.1 ppm (m, 2H): Protons on the piperidine ring carbon adjacent to the nitrogen (equatorial H at C2/C6).

-

δ ~2.8-2.9 ppm (m, 1H): Proton at the C4 position.

-

δ ~2.2 ppm (s, 3H): The sharp singlet of the acetyl methyl group protons.

-

δ ~1.8-2.0 ppm (m, 4H): Protons on the C3 and C5 carbons of the piperidine ring.

-

The N-H proton signal may be broad or exchange with the D₂O solvent.

-

-

¹³C NMR Spectroscopy: (100 MHz, D₂O): The carbon spectrum provides confirmation of the carbon skeleton.

-

δ ~210-215 ppm: Ketone carbonyl carbon (C=O).

-

δ ~48-52 ppm: Carbon at the C4 position.

-

δ ~42-45 ppm: Carbons at the C2 and C6 positions.

-

δ ~28-32 ppm: Carbons at the C3 and C5 positions.

-

δ ~25-28 ppm: Acetyl methyl carbon.

-

-

Mass Spectrometry (ESI+): The analysis should show the mass of the free base.

-

Expected m/z: 128.11 [M+H]⁺ for C₇H₁₄NO⁺.

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The piperidin-4-one structural motif is a well-established pharmacophore found in numerous biologically active compounds.[9][10] Its utility stems from two key reactive sites: the secondary amine and the ketone.

-

N-Functionalization: The piperidine nitrogen can be readily alkylated or acylated to introduce a vast array of substituents (R¹). This is a common strategy to modulate properties like solubility, cell permeability, and target binding affinity.

-

Ketone Chemistry: The ketone can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations to build more complex structures from the C4 position (R²).

This dual functionality allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. It is a key building block in the synthesis of APIs for various therapeutic areas, including neurological and psychiatric disorders.[7] For instance, the related precursor, isonipecotic acid, is used in the synthesis of antipsychotics like Risperidone.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. It is classified as harmful and an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | [1][11] |

| Signal Word | Warning | [1][5][11] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1][5][11][12] |

| H315 | Causes skin irritation. | [1][5][11][12] | |

| H319 | Causes serious eye irritation. | [1][5][11][12] | |

| H335 | May cause respiratory irritation. | [1][5][11][12] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [1][5][11][12] |

| P280 | Wear protective gloves/eye protection. | [12] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][5][11][12] |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][13]

-

Dispensing: As a solid, avoid generating dust during weighing and transfer.[7] Use appropriate tools (e.g., spatulas) and clean them promptly after use.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[13]

References

- BIOSYNCE. (n.d.). This compound CAS 89895-06-7.

- Synthonix. (n.d.). This compound - [P69462].

- Wikipedia. (n.d.). Isonipecotic acid.

- MySkinRecipes. (n.d.). 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.

- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.

- Supporting Information for Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. (n.d.).

- PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.

- Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

Sources

- 1. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one (EVT-12441472) [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 8. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]

- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 10. Isonipecotic Acid [jubilantingrevia.com]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: Structure, Validation, and Substructure Search Strategies

Introduction

In the landscape of modern drug discovery, specific molecular scaffolds repeatedly emerge as keystones for the development of novel therapeutics. The piperidine ring, a saturated heterocycle, is one such "privileged scaffold," prized for its favorable pharmacokinetic properties and synthetic tractability.[1][2][3] This guide focuses on a specific, highly valuable building block: 1-(Piperidin-4-yl)ethanone hydrochloride (also known as 4-acetylpiperidine hydrochloride). Its structure, featuring a ketone functionality on the piperidine core, makes it an exceptionally versatile intermediate for synthesizing a wide array of pharmacologically active agents.[4][5]

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview. We will dissect the molecule's structure, detail the rigorous analytical methods for its validation, explore its significance in medicinal chemistry, and provide a practical, field-tested workflow for performing substructure searches to identify related compounds in chemical databases.

Part 1: Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 4-acetylpiperidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain reaction conditions.

The core structure consists of a six-membered piperidine ring substituted at the 4-position with an acetyl group (a methyl ketone). In the hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium ion, which is balanced by a chloride anion.

// Nodes for atoms N [label="N⁺H₂", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.25!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.25!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-1.75!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1.75!", fontcolor="#202124"]; C5 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C6 [label="C", pos="0,-3.75!", fontcolor="#202124"]; O [label="O", pos="1.2,-4.25!", fontcolor="#202124"]; C7 [label="CH₃", pos="-1.2,-4.25!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,0.5!", fontcolor="#EA4335"];

// Edges for bonds N -- C1; N -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; C5 -- C6; C6 -- O [style=double]; C6 -- C7; } } Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes key properties of the compound, essential for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 89895-06-7 | [6][7] |

| Molecular Formula | C₇H₁₄ClNO | [7] |

| Molecular Weight | 163.65 g/mol | [6] |

| Appearance | Solid / Crystalline Solid | [6][8] |

| Melting Point | 151-158 °C | |

| Purity | ≥95-97% (typical) | [6] |

| InChI Key | BWWUETLSKAKGGM-UHFFFAOYSA-N | [6] |

Part 2: Structural Elucidation and Validation Protocols

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. The structure of this compound can be unequivocally validated through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis would be performed on the free base (4-acetylpiperidine) or the N-protected analog (e.g., N-Boc-4-acetylpiperidine) for better solubility in common NMR solvents like CDCl₃.

Protocol: ¹H NMR Analysis (Example based on N-Boc-4-acetylpiperidine)

-

Rationale for N-Boc Protection: The Boc (tert-butoxycarbonyl) protecting group is used to increase solubility in non-polar solvents and to prevent peak broadening that can be caused by the acidic N-H proton of the hydrochloride salt.

-

Sample Preparation:

-

Dissolve ~5-10 mg of N-Boc-4-acetylpiperidine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Expected Spectral Data & Interpretation:

-

~3.7-4.2 ppm (multiplet, 2H): Protons on the carbons adjacent to the nitrogen (C2-Hₑ, C6-Hₑ), deshielded by the electronegative nitrogen and the Boc group.

-

~2.8-3.0 ppm (multiplet, 2H): Protons on the carbons adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).

-

~2.4 ppm (multiplet, 1H): Proton on the carbon bearing the acetyl group (C4-H).

-

2.15 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).[9]

-

~1.8 ppm & ~1.6 ppm (multiplets, 4H): Protons on the C3 and C5 positions of the piperidine ring.

-

1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

-

Rationale for ATR: ATR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

~2700-3000 cm⁻¹ (broad): N-H stretch of the protonated amine (R₃N⁺-H).

-

~2950-2850 cm⁻¹: C-H stretches of the aliphatic ring and acetyl group.

-

~1710 cm⁻¹ (strong): C=O (carbonyl) stretch of the ketone. This is a key diagnostic peak.

-

Part 3: The 4-Acylpiperidine Core: A Privileged Substructure in Medicinal Chemistry

The 4-acylpiperidine motif is not merely a synthetic intermediate; it is a "privileged structure" in medicinal chemistry.[11] This term describes a molecular framework that can serve as a ligand for multiple, unrelated biological targets, making it a rich source for drug discovery.[5] The piperidine ring provides a robust, three-dimensional scaffold that can be functionalized to optimize binding, while the ketone offers a versatile handle for further chemical modification.

Derivatives of this core structure have shown a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The piperidone core is a template for developing new antimicrobial agents.[12][13][14]

-

Anticancer Activity: Many piperidine-containing compounds have been investigated for their antiproliferative effects on various cancer cell lines.[15]

-

Central Nervous System (CNS) Activity: The piperidine scaffold is a key component in numerous drugs targeting CNS disorders, including inhibitors of acetylcholinesterase for Alzheimer's disease.[1][16]

The prevalence of this scaffold underscores the importance of being able to systematically search for it within vast chemical libraries.

Part 4: Substructure Searching – Principles and Practice

Substructure searching is a fundamental cheminformatics technique used to find all molecules in a database that contain a specific chemical pattern or fragment.[17][18] This is distinct from an exact match search; it allows for variation at undefined points of the query structure.

The Logic of a Substructure Search

The process involves converting a drawn chemical structure into a machine-readable format and using specialized algorithms to screen a database. The workflow can be visualized as follows:

Key Tools: SMARTS Notation

While graphical sketchers are common, a powerful text-based method for defining substructures is SMARTS (SMILES Arbitrary Target Specification) .[19][20][21] SMARTS is an extension of the SMILES language that includes more general expressions for atoms and bonds.[19][22][23]

A SMARTS string for an unsubstituted 4-acetylpiperidine core could be: C1CC(C(=O)C)CCN1 A more general SMARTS for any 4-acylpiperidine would be: C1CC(C(=O)[#6])CCN1

-

[#6] specifies any carbon atom, making the search broader than just the acetyl group.

Practical Protocol: Substructure Search in PubChem

PubChem is a freely accessible and authoritative chemical database from the National Library of Medicine, making it an excellent platform for this task.[24][25][26]

Objective: To find all compounds in PubChem containing the 1-(Piperidin-4-yl)ethanone core, allowing for any substitution on the piperidine nitrogen.

-

Step 1: Navigate to the PubChem Structure Search.

-

Step 2: Draw the Query Substructure.

-

Rationale: A visual drawing is often more intuitive than writing a SMARTS string. We will draw the core fragment and explicitly define where substitution is allowed.

-

Use the sketcher tools to draw a piperidine ring.

-

Add a carbonyl group (C=O) to the 4-position of the ring.

-

Add a methyl group to the carbonyl carbon to complete the acetyl group.

-

Crucial Step: To allow any substitution on the nitrogen, select the "Atom Properties" tool, click on the nitrogen atom, and under "Substitution," select "As drawn or with substitution." This tells the search algorithm not to restrict the nitrogen to only having hydrogen atoms attached.

-

-

Step 3: Initiate the Substructure Search.

-

Step 4: Analyze the Results.

-

PubChem will return a list of all compounds in its database that contain the drawn 4-acetylpiperidine fragment.[28] The results will include simple derivatives, complex natural products, and active pharmaceutical ingredients that share this common core. This process allows researchers to understand the chemical space around a specific scaffold, uncover potential starting points for new projects, and identify existing patents or literature.

-

Conclusion

This compound is more than a chemical reagent; it is a gateway to a rich and diverse area of medicinal chemistry. Its straightforward structure, validated by robust spectroscopic methods, belies its importance as a privileged scaffold in the design of bioactive molecules. By mastering the principles of its structural validation and the practical application of substructure search techniques, researchers and scientists can effectively leverage this powerful building block to navigate the complex landscape of drug discovery and drive the development of next-generation therapeutics.

References

- Chemistry LibreTexts. (2020). 12.7: Searching PubChem Using a Non-Textual Query. [Link]

- National Library of Medicine. (2024). Searching with Structures in PubChem. YouTube. [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Depth-First. (2010).

- PubChem. The PubChem Compound Help. [Link]

- Chemistry LibreTexts. (2019).

- Chemistry LibreTexts. (2019). 6: Comparing and Searching Chemical Entities. [Link]

- ResearchGate. Searching PubChem using a chemical structure input. [Link]

- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- PubChem. 4,4-Piperidinediol, hydrochloride | C5H12ClNO2 | CID 11636836. [Link]

- EMBL-EBI. Structure search | ChEBI. [Link]

- PubChem. 1-(Piperidin-4-yl)indolin-2-one hydrochloride | C13H17ClN2O | CID 11230519. [Link]

- CAS. Basic structure searching in CAS SciFinder. [Link]

- BIOSYNCE. This compound CAS 89895-06-7. [Link]

- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

- PubMed Central.

- PrepChem.com. Synthesis of 4-(2,4-difluorobenzoyl)-1-acetyl-piperidine. [Link]

- Daylight Chemical Information Systems, Inc.

- Biomedical Pharmacology Journal.

- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

- Academic Journals.

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

- Wikipedia.

- ResearchGate. (PDF)

- Medium.

- Daylight Chemical Information Systems, Inc. SMARTS Tutorial. [Link]

- Daylight Chemical Information Systems, Inc.

- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

- PubChem. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. biosynce.com [biosynce.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 89895-06-7 [sigmaaldrich.com]

- 7. parchem.com [parchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. academicjournals.org [academicjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to Enable Exact Structure Search and Substructure Search for Your Chemical Database | Depth-First [depth-first.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Daylight Theory: SMARTS - A Language for Describing Molecular Patterns [daylight.com]

- 20. SMILES arbitrary target specification - Wikipedia [en.wikipedia.org]

- 21. Daylight Theory: SMARTS - A Language for Describing Molecular Patterns [ics.uci.edu]

- 22. medium.com [medium.com]

- 23. Daylight>SMARTS Tutorial [daylight.com]

- 24. youtube.com [youtube.com]

- 25. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. chem.libretexts.org [chem.libretexts.org]

1-(Piperidin-4-yl)ethanone Hydrochloride: A Keystone Building Block for Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged motif for engaging with biological targets. Within this class, the 4-piperidone core, and specifically its derivative 1-(Piperidin-4-yl)ethanone, has emerged as a versatile and strategically critical starting material.[2] Its bifunctional nature, featuring a reactive ketone and a nucleophilic secondary amine, provides two distinct handles for molecular elaboration, enabling the efficient construction of complex molecular architectures.

This technical guide offers an in-depth exploration of 1-(Piperidin-4-yl)ethanone hydrochloride as a foundational building block in synthetic and medicinal chemistry. Moving beyond a simple catalog of reactions, this document provides a rationale for its application, detailed experimental workflows for key transformations, and highlights its role in the synthesis of cutting-edge therapeutics. As drug discovery programs increasingly demand rapid access to diverse and complex chemical matter, a thorough understanding of such versatile intermediates is paramount.

Physicochemical Properties and Handling

1-(Piperidin-4-yl)ethanone is most commonly supplied as its hydrochloride salt to enhance stability and shelf-life. This solid material is generally of high purity (>97%) and requires standard laboratory handling procedures.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 89895-06-7 | [3] |

| Molecular Formula | C₇H₁₄ClNO | [3] |

| Molecular Weight | 163.65 g/mol | [3] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 151-158 °C | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Store at room temperature under an inert atmosphere. | [2] |

A Note on the Hydrochloride Salt: It is critical for the synthetic chemist to recognize that the secondary amine is protonated. For reactions requiring a nucleophilic piperidine nitrogen (e.g., N-alkylation, N-arylation, reductive amination of the nitrogen), an appropriate base must be added to liberate the free amine. The choice and stoichiometry of the base are crucial for reaction success and will be discussed in the relevant sections.

Core Synthetic Transformations

The true value of this compound lies in its ability to undergo a diverse array of chemical transformations at both the piperidine nitrogen and the acetyl group.

N-Functionalization Reactions: Building Molecular Diversity

The secondary amine of the piperidine ring is a key site for introducing molecular diversity, allowing for the attachment of various alkyl and aryl substituents that can profoundly influence a molecule's pharmacological profile.

Reductive amination is a robust and widely used method for forming C-N bonds, offering a controlled alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation.[4] The process involves the in-situ formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by its immediate reduction.[5]

Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice.[6][7] Its mild nature and tolerance for weakly acidic conditions make it ideal, as imine formation is often catalyzed by a small amount of acid (like acetic acid).[4][6] Unlike the more reactive sodium borohydride, NaBH(OAc)₃ will not significantly reduce the starting aldehyde or the ketone on the piperidine ring, leading to higher chemoselectivity.[4] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents due to their inertness and ability to dissolve a wide range of organic substrates.[7][8]

Experimental Protocol: N-Benzylation of 1-(Piperidin-4-yl)ethanone

-

Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

-

Basification: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to neutralize the hydrochloride and liberate the free secondary amine. Stir for 15-20 minutes at room temperature.

-

Imine Formation: Add benzaldehyde (1.1 eq) to the reaction mixture. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.[6] Stir for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir at room temperature for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[7]

Workflow Diagram: Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality of Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[10] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst decomposition.

Experimental Protocol: N-Arylation of 1-(Piperidin-4-yl)ethanone

-

Inert Atmosphere: Set up a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Solvent: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Reactions at the Acetyl Group: Elaboration of the Side Chain

The ketone functionality of the acetyl group provides a second, orthogonal reactive site for building molecular complexity.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in an Aldol condensation with an aldehyde or ketone.[11][12] This reaction is a powerful tool for forming new carbon-carbon bonds.[11]

Causality of Experimental Choices: For this reaction to be successful, the piperidine nitrogen must typically be protected (e.g., as a Boc-carbamate or benzyl amine) to prevent it from interfering with the base or acting as a competing nucleophile. The choice of base (e.g., LDA, NaOH) and reaction temperature determines whether the reaction proceeds under kinetic or thermodynamic control.[13] Subsequent dehydration of the aldol adduct is often spontaneous or can be induced by heat or acid/base catalysis to yield an α,β-unsaturated ketone.[11]

Conceptual Workflow: Aldol Condensation

Caption: Conceptual workflow for an Aldol condensation reaction.

The ketone can also serve as an electrophile in reactions designed to create spirocyclic systems, where two rings share a single carbon atom.[14] Spirocycles are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes.[14] A classic example is the Bucherer-Bergs reaction to form spiro-hydantoins.

Reaction Spotlight: The Bucherer-Bergs Spiro-Hydantoin Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction involving a ketone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).[15] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Experimental Protocol: Synthesis of a Spiro-Hydantoin

-

Reaction Setup: In a sealed pressure vessel, combine 1-(N-protected-piperidin-4-yl)ethanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Solvent: Add a mixture of ethanol and water.

-

Reaction: Heat the mixture to 60-100 °C for several hours to days. The reaction progress can be monitored by observing the consumption of the starting ketone.

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the hydantoin product.

-

Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Applications in Drug Discovery: Case Studies

The utility of this compound is best illustrated by its application in the synthesis of high-impact pharmaceutical agents.

Case Study 1: Janus Kinase (JAK) Inhibitors

Janus kinases are a family of enzymes crucial for signaling pathways involved in immunity and inflammation.[6][8] Small molecule inhibitors of JAKs have emerged as a major class of therapeutics for autoimmune diseases like rheumatoid arthritis.[2][6] Several approved JAK inhibitors, including Tofacitinib, feature a functionalized piperidine core that can be traced back to piperidone-based starting materials.

The synthesis of Tofacitinib and related analogs often involves the construction of a complex 3,4-disubstituted piperidine ring.[2] While many routes start with different chiral precursors, the fundamental transformations—such as reductive amination to install the methylamino group and subsequent coupling to the pyrrolo[2,3-d]pyrimidine core—are central to the strategy and highlight the importance of piperidone chemistry.

Case Study 2: Fentanyl Analogs and Opioid Research

The 4-anilidopiperidine scaffold is the core structure of the potent synthetic opioid fentanyl and its numerous analogs, such as Remifentanil.[16] Syntheses of these molecules heavily rely on piperidone chemistry. An optimized synthesis of fentanyl, for example, starts with 4-piperidone monohydrate hydrochloride. The first step is N-alkylation with 2-phenethyl bromide, followed by a reductive amination with aniline to install the key anilino group at the 4-position. The final acylation of the aniline nitrogen yields the target molecule. This synthetic sequence directly showcases two of the key reactions discussed in this guide.

Table 2: Key Synthetic Steps in Fentanyl Synthesis from 4-Piperidone

| Step | Reaction Type | Reagents | Yield |

| 1 | N-Alkylation | 4-piperidone·HCl·H₂O, 2-bromoethylbenzene, Cs₂CO₃ | 88% |

| 2 | Reductive Amination | Aniline, NaBH(OAc)₃, Acetic Acid | 91% |

| 3 | N-Acylation | Propionyl chloride, DIPEA | 95% |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a privileged scaffold. The core transformations of N-alkylation, N-arylation, and C-C bond formation at the acetyl group provide a robust toolkit for medicinal chemists to construct novel molecular entities. As demonstrated by its role in the synthesis of blockbuster drugs like JAK inhibitors and potent analgesics, a deep understanding of the reactivity and handling of this building block is essential for any scientist engaged in the design and synthesis of next-generation therapeutics. The continued development of novel synthetic methods will undoubtedly further expand the utility of this invaluable synthetic cornerstone.

References

- Biosynce. (n.d.). This compound CAS 89895-06-7.

- Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib.

- SPECTRAL VISIT. (2015, July 24). TOFACITINIB の合成, トファシチニブ, Тофацитиниб, توفاسيتين يب.

- MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

- Myers, J. W. (n.d.). Chem 115: Reductive Amination.

- Google Patents. (n.d.). WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said....

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- PubMed. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.

- Wikipedia. (n.d.). Reductive amination.

- Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone.

- ResearchGate. (n.d.). Synthetic approaches to remifentanil.

- PubMed. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY.

- Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.

- PubMed Central. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.

- Beilstein Journals. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.

- Wikipedia. (n.d.). Aldol condensation.

- PubMed Central. (2014, September 18). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.

- MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.

- UNL. (n.d.). Tofacitinib synthesis.

- Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions.

- Chemistry LibreTexts. (2023, January 22). Aldol Condensation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.unl.pt [research.unl.pt]

- 3. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Patent 1246801 [data.epo.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hydantoin synthesis [organic-chemistry.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 16. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride in Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1] Among the numerous piperidine-based building blocks, 1-(Piperidin-4-yl)ethanone hydrochloride stands out as a particularly versatile and valuable intermediate.[2] Its strategic placement of a ketone functional group and a secondary amine (as its hydrochloride salt) provides synthetic handles for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures. This in-depth technical guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the synthesis of G-protein coupled receptor (GPCR) antagonists, central nervous system (CNS)-acting agents, and other therapeutic candidates. We will delve into key synthetic strategies, structure-activity relationships (SAR), and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Acetylpiperidine Core

This compound, also known as 4-acetylpiperidine hydrochloride, is a commercially available building block that serves as a linchpin in the synthesis of numerous pharmaceutical agents.[3] Its utility stems from the presence of two key reactive sites: the piperidine nitrogen and the acetyl group's carbonyl carbon. The secondary amine allows for facile N-alkylation, N-arylation, and amidation reactions, while the ketone provides a gateway for transformations such as reductive amination, aldol condensation, and the formation of various heterocyclic systems.[2] This dual functionality allows for the systematic exploration of chemical space around the piperidine core, a critical aspect of modern drug design and optimization.

The piperidine moiety itself imparts favorable physicochemical properties to drug candidates, including improved solubility and the ability to form salt forms, which can enhance bioavailability. Furthermore, its conformational flexibility allows it to adapt to the steric and electronic demands of various biological targets.[1]

Synthetic Utility: Key Transformations and Protocols

The synthetic versatility of this compound is a key driver of its widespread use. The following sections detail common and effective transformations, providing exemplary protocols.

N-Alkylation and N-Arylation: Expanding the Molecular Framework

Modification of the piperidine nitrogen is a primary strategy for modulating the pharmacological profile of derivative compounds.

A common method for N-alkylation involves the reaction of the piperidine with an alkyl halide in the presence of a base.[4]

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or DMF, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

-

Reaction: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the stirred suspension at room temperature. The reaction can be heated to accelerate the conversion if necessary.

-

Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, filter the solid base and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1-(Piperidin-4-yl)ethanone" [fillcolor="#FBBC05"]; "Alkyl_Halide" [label="R-X"]; "Base" [label="Base (e.g., K₂CO₃)"]; "N-Alkylated_Product" [label="N-Alkyl-4-acetylpiperidine", fillcolor="#34A853"];

"1-(Piperidin-4-yl)ethanone" -> "N-Alkylated_Product" [label="N-Alkylation"]; "Alkyl_Halide" -> "N-Alkylated_Product"; "Base" -> "N-Alkylated_Product"; } caption: N-Alkylation of the piperidine nitrogen.

Reductive Amination: Introducing Diversity at the Carbonyl Group

Reductive amination of the ketone functionality is a powerful tool for introducing a wide range of amine-containing substituents, a common feature in many CNS-active compounds.[5][6][7]

This one-pot procedure involves the in-situ formation and reduction of an imine or enamine.[8][9]

-

Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The addition of a catalytic amount of acetic acid can facilitate imine formation.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Monitoring and Work-up: Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"4-Acetylpiperidine" [fillcolor="#FBBC05"]; "Amine" [label="R₁R₂NH"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH(OAc)₃)"]; "Reductive_Amination_Product" [label="4-(1-Aminoethyl)piperidine Derivative", fillcolor="#34A853"];

"4-Acetylpiperidine" -> "Reductive_Amination_Product" [label="Reductive Amination"]; "Amine" -> "Reductive_Amination_Product"; "Reducing_Agent" -> "Reductive_Amination_Product"; } caption: Reductive amination of the ketone.

Synthesis of Spirocyclic Scaffolds

The ketone group of 1-(Piperidin-4-yl)ethanone provides a convenient entry point for the synthesis of spiropiperidines, which are of growing interest in drug discovery due to their conformational rigidity and novel chemical space.[10][11][12]

The synthesis of spiropiperidines from 4-acetylpiperidine can be achieved through various strategies, including intramolecular cyclization reactions. A general approach involves the initial elaboration of the acetyl group into a suitable precursor that can undergo cyclization onto the piperidine ring or a pre-attached substituent.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"4-Acetylpiperidine" [fillcolor="#FBBC05"]; "Functionalization" [label="Functionalization of\nAcetyl Group"]; "Cyclization_Precursor" [label="Cyclization Precursor"]; "Intramolecular_Cyclization" [label="Intramolecular\nCyclization"]; "Spiropiperidine" [label="Spiropiperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Acetylpiperidine" -> "Functionalization"; "Functionalization" -> "Cyclization_Precursor"; "Cyclization_Precursor" -> "Intramolecular_Cyclization"; "Intramolecular_Cyclization" -> "Spiropiperidine"; } caption: General strategy for spiropiperidine synthesis.

Applications in Therapeutic Areas

The derivatives of this compound have demonstrated significant potential across a range of therapeutic areas.

G-Protein Coupled Receptor (GPCR) Antagonists

The piperidine scaffold is a common feature in ligands targeting GPCRs. The ability to introduce diverse substituents on both the nitrogen and the 4-position of the piperidine ring allows for the fine-tuning of affinity and selectivity for specific GPCR subtypes.[13]

Structure-Activity Relationship Insights:

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is often critical for receptor affinity and can influence whether a compound acts as an agonist or an antagonist. For instance, in some nociceptin/orphanin FQ peptide (NOP) receptor ligands, the addition of a methylene spacer between the piperidine nitrogen and a lipophilic group can switch the functional activity from agonism to antagonism.[13]

-

4-Position Modification: Modifications at the 4-position, originating from the acetyl group, can interact with specific pockets within the receptor binding site.

Central Nervous System (CNS) Agents

The ability of many piperidine-containing molecules to cross the blood-brain barrier makes them attractive scaffolds for CNS drug discovery.[14]

-

Anticonvulsants: Novel sulfonamide derivatives of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and shown to possess significant anticonvulsant activity in preclinical models.[3] The structural features essential for this activity include a lipophilic domain, a distal hydrophobic center, and an electron-donor system.[3]

-

Analgesics: Derivatives of 4,4-disubstituted piperidines have been developed as potent analgesics, with some exhibiting potency comparable to morphine.[7][15]

Antimicrobial Agents

Derivatives of piperidin-4-one have been investigated for their antimicrobial properties. For example, thiosemicarbazone derivatives have shown promising antibacterial and antifungal activities.[13]

Quantitative Biological Data

The following table summarizes the biological activities of selected compounds derived from or related to the 1-(Piperidin-4-yl)ethanone scaffold.

| Compound Class | Target | Key Derivative Example | Biological Activity | Reference |

| NOP Receptor Ligands | NOP Receptor | Cyclooctylmethyl-substituted piperidine | Antagonist, Kᵢ = 6.0 nM | [13] |

| CXCR3 Antagonists | CXCR3 | 2'(S)-ethylpiperazine-substituted pyridyl-piperazinyl-piperidine | IC₅₀ = 0.2 nM | [16] |

| M1 Allosteric Agonists | M1 Muscarinic Receptor | Amide analogues of TBPB | Partial agonists with submicromolar EC₅₀ values | [17] |

| Sigma-1 Receptor Ligands | Sigma-1 Receptor | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Agonist, Kᵢ = 3.2 nM | [18] |

| Anti-inflammatory Agents | NO and TNF-α production | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | IC₅₀ (NO) = 0.86 µM, IC₅₀ (TNF-α) = 1.87 µM | [19] |

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable properties of the piperidine scaffold, has enabled the discovery and development of a multitude of biologically active compounds. The continued exploration of novel synthetic methodologies, such as the development of more efficient routes to spiropiperidines and other complex derivatives, will undoubtedly expand the utility of this versatile intermediate. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds from readily available starting materials like this compound will remain a critical component of the drug discovery engine. The future will likely see the application of this scaffold in emerging therapeutic areas and the development of even more potent and selective drug candidates.

References

- Zaveri, N. T. (2016). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 7(10), 885-890. [Link]

- Griggs, D. D., Tape, C. J., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(30), 5414-5427. [Link]

- Clarke, P. A., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

- Szymański, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8847. [Link]

- Biftu, T., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Tetrahedron Letters, 53(46), 6272-6275. [Link]

- Paoletta, S., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.

- Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

- Carroll, F. I., et al. (2025). SAR Studies of Piperidine-Based Analogues of Cocaine. Part 3: Oxadiazoles. Journal of Medicinal Chemistry. [Link]

- Gnerre, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1729-1740. [Link]

- Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

- Johnson, M. G., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. [Link]

- Melancon, B. J., et al. (2012). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 22(1), 548-553. [Link]

- ResearchGate. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.

- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synlett, 1994(1), 81-83. [Link]

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

- ResearchGate. (2022). Piperidine containing FDA approved drugs.

- Trotsko, I., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

- BIOSYNCE. (n.d.). This compound CAS 89895-06-7. BIOSYNCE. [Link]

- Molbase. (n.d.). Cas 206989-61-9,4-ACETYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Molbase. [Link]

- ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group. [Link]

- Synthonix. (n.d.). This compound. Synthonix. [Link]

- ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

- Organic Chemistry Portal. (n.d.).

- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

- Li, Y., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 24(17), 3072. [Link]

- ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity.

- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...

- ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Synthonix, Inc > 89895-06-7 | this compound [synthonix.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. [PDF] Strategies for the synthesis of spiropiperidines - a review of the last 10 years. | Semantic Scholar [semanticscholar.org]

- 11. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]